4-Methyl-1,3-thiazolidine-2-thione

Description

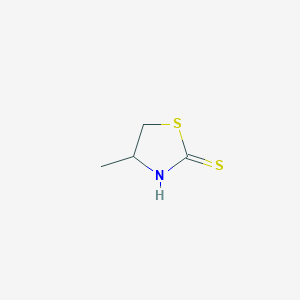

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIAITHYQOIRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931995 | |

| Record name | 4-Methyl-4,5-dihydro-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437-89-4 | |

| Record name | 4-Methyl-2-thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiazolidine-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4,5-dihydro-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-1,3-thiazolidine-2-thione: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazolidine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. While much attention has been focused on its oxo-derivatives, the thione analogues represent a compelling, albeit less explored, frontier. This guide provides a comprehensive technical overview of 4-Methyl-1,3-thiazolidine-2-thione, a specific and intriguing member of this class. As a Senior Application Scientist, my objective is to synthesize the available data with practical, field-proven insights, offering a foundational resource for researchers looking to harness the potential of this versatile heterocycle. We will delve into its core properties, logical synthesis pathways, characteristic reactivity, and emerging applications, grounding our discussion in established chemical principles and authoritative references.

Molecular Identity and Core Physicochemical Properties

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a thione group at position 2 and a methyl substituent at position 4.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1437-89-4 | [1] |

| Molecular Formula | C₄H₇NS₂ | [2] |

| Molecular Weight | 133.23 g/mol | [2] |

| InChI Key | OUIAITHYQOIRPM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely reported. However, properties can be estimated based on its structure and data from closely related analogues like 3-Methyl-1,3-thiazolidine-2-thione.

| Property | Value (Estimated/Reported for Analogue) | Notes |

| Appearance | White to off-white solid | Based on the analogue 3-Methyl-1,3-thiazolidine-2-thione[3][4] |

| Melting Point | 68-69 °C | This is the reported melting point for the isomer 3-Methyl-1,3-thiazolidine-2-thione. The melting point for the 4-methyl isomer may differ.[4] |

| Boiling Point | ~189.7 °C at 760 mmHg | This is the reported boiling point for the isomer 3-Methyl-1,3-thiazolidine-2-thione.[3] |

| Solubility | Soluble in methanol, toluene; slightly soluble in acetone; insoluble in water and gasoline. | Based on the analogue 3-Methyl-1,3-thiazolidine-2-thione.[3] |

Synthesis of the this compound Scaffold

The synthesis of the thiazolidine-2-thione core is a well-established process in heterocyclic chemistry. The most direct and common approach involves the cyclocondensation of a β-amino alcohol with carbon disulfide. For the target molecule, this involves the reaction of 1-aminopropan-2-ol with CS₂.

Rationale Behind the Synthetic Approach

This reaction proceeds via a dithiocarbamate intermediate. The amine group of 1-aminopropan-2-ol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is unstable but is deprotonated by a base to form a stable salt. Intramolecular cyclization then occurs, where the hydroxyl group is converted into a good leaving group (e.g., via protonation in acidic workup or by forming a tosylate) and is subsequently displaced by the sulfur atom, leading to ring closure. An alternative pathway involves the formation of an intermediate that eliminates water to form the thione. The use of a base is crucial for the initial formation of the dithiocarbamate.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the synthesis of thiazolidine-2-thiones from β-amino alcohols[5].

Materials:

-

1-Aminopropan-2-ol

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-aminopropan-2-ol (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

-

Addition of CS₂: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The reaction is exothermic. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with dilute HCl to pH ~2.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group, the methine proton at C4, and the two diastereotopic protons of the methylene group at C5.

-

A doublet for the C4-methyl group protons (δ ≈ 1.3-1.5 ppm).

-

A multiplet for the C4-methine proton (δ ≈ 4.0-4.5 ppm).

-

Two separate multiplets for the diastereotopic C5-methylene protons (δ ≈ 3.2-3.8 ppm).

-

A broad singlet for the N-H proton (δ ≈ 8.0-9.0 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum would be expected to show four signals.

-

The thione carbon (C=S) at C2 would be significantly downfield (δ ≈ 190-200 ppm).

-

The C4 carbon, bearing the methyl group, would appear around δ ≈ 50-60 ppm.

-

The C5 methylene carbon would be found around δ ≈ 30-40 ppm.

-

The methyl carbon would be the most upfield signal (δ ≈ 15-25 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of the N-H and C=S stretching vibrations. A computed vapor phase IR spectrum is available and shows characteristic peaks[2][6].

-

N-H Stretch: A broad band in the region of 3100-3200 cm⁻¹.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

Thioamide I Band (C=S stretch): A strong absorption band in the region of 1200-1300 cm⁻¹. This is a key characteristic of the thione group.

-

Thioamide II Band (N-H bend and C-N stretch): A band around 1500 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 133 would be expected. Key fragmentation patterns would likely involve the loss of the methyl group, cleavage of the ring, and loss of sulfur-containing fragments.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the functional groups present: the secondary amine, the thione group, and the thiazolidine ring itself.

-

N-Alkylation and N-Acylation: The nitrogen atom is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles under basic conditions. This provides a straightforward method for introducing a wide variety of substituents at the N3 position, which is a common strategy in drug development to modulate activity and physicochemical properties.

-

Reactions at the Thione Group: The thione group can exhibit dual reactivity. The sulfur atom is nucleophilic and can be alkylated to form a thioimidate. The carbon atom of the C=S bond is electrophilic and can be attacked by strong nucleophiles[1]. Oxidation of the thione group can lead to the corresponding oxo-derivative (a thiazolidinone) or other sulfur oxides.

-

Ring Stability and Modification: The thiazolidine ring is generally stable under neutral and basic conditions. However, strong acidic or reductive conditions can lead to ring cleavage[7].

Applications and Biological Significance

While the biological profile of this compound itself is not as extensively documented as its dione counterparts, the thiazolidine-2-thione scaffold is of significant interest.

Agricultural Applications: Virulence Factor Inhibition

One of the most specific and promising applications of 1,3-thiazolidine-2-thione derivatives is in agriculture as anti-virulence agents. Research has shown that these compounds can act as inhibitors of the Type III Secretion System (T3SS) in plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae, which causes bacterial blight in rice. By suppressing the expression of key virulence genes, these compounds can reduce the severity of the disease without killing the bacteria, thereby reducing the selective pressure for resistance development. This anti-virulence approach is a cutting-edge strategy in developing new crop protection agents.

Potential in Drug Development

The broader class of thiazolidine derivatives exhibits a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[8][9]. The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules. Its ability to be functionalized at the nitrogen and sulfur atoms allows for the creation of diverse chemical libraries for screening against various biological targets[1].

Role in Asymmetric Synthesis

The chiral center at C4 makes this molecule a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. Enantiomerically pure forms of this compound can be used to create catalysts that facilitate stereoselective transformations, a critical aspect of modern pharmaceutical synthesis[1].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification (GHS Classification)

Based on data for related compounds, this compound is expected to be classified as follows:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[10].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a heterocyclic compound with significant, yet underexplored, potential. While a lack of comprehensive experimental data on its physical properties persists, its synthesis is achievable through established methods, and its reactivity follows predictable chemical principles. The demonstrated application of its derivatives as virulence factor inhibitors in agriculture highlights a modern and sustainable approach to disease control. For medicinal chemists and drug development professionals, this scaffold offers a versatile platform for generating novel molecular entities. Future research should focus on the full characterization of this compound, exploration of its enantioselective synthesis, and a broader screening of its biological activities to unlock its full therapeutic and agrochemical potential.

References

- Nirwan, S., Chahal, V., & Kakkar, R. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.

-

Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]

-

SpectraBase. 4-Methyl-thiazolidine-2-thione. [Link]

-

PubChem. 4-Ethyl-4-methyl-1,3-thiazolidine-2-thione. [Link]

-

SpectraBase. 4-Methyl-thiazolidine-2-thione Vapor Phase IR Spectrum. [Link]

- Li, Y. Z., et al. (1998). Studies on the reaction and quantum chemistry of thiazolidine-2-thione and (R)-thiazolidine-2-thione-4-carboxylic ethyl ester with α-bromopropylchloride. Kao Teng Hsueh Hsiao Hua Heush Hsueh Pao/ Chemical Journal of Chinese Universities, 19(6), x28-958.

-

ACS Publications. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. [Link]

-

Chemball. 3-Methyl-1,3-Thiazolidine-2-Thione. [Link]

-

Synthonix. 4-methyl-1,3-thiazole. [Link]

-

PubChem. Thiazolidinedione. [Link]

-

ResearchGate. The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone... [Link]

-

Wikipedia. N-Methyl-2-thiazolidinethione. [Link]

-

Chemical Synthesis Database. 4-methyl-1,2,4-dithiazolidine-3,5-dione. [Link]

-

NIST WebBook. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. [Link]

-

ResearchGate. 13 C -NMR data for the prepared thiazolidinones (4a-e). [Link]

-

ResearchGate. FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e …. [Link]

-

PubChem. (2r,4r)-2-Methyl-1,3-Thiazolidine-2,4-Dicarboxylic Acid. [Link]

-

NIST WebBook. 2-Thiazolidinethione. [Link]

-

ResearchGate. Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. [Link]

-

SpectraBase. 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. [Link]

-

PubChem. Thiazolidine-2-thione-4-carboxylic acid. [Link]

-

Chemical Synthesis Database. 2-ethyl-4-methyl-1,2,4-thiadiazolidine-3,5-dione. [Link]

-

ResearchGate. Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. [Link]

-

4-Thiazolidinone- A New Profile of Various Pharmacological Activities. [Link]

-

PubMed. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. [Link]

-

PMC. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. [Link]

-

MDPI. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. [Link]

-

PMC. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. [Link]

-

ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

-

PubChem. 4-Thiazolidinone. [Link]

-

NIST WebBook. 2-Thiazolidinethione. [Link]

-

Wikipedia. Thiazolidine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Methyl-1,3-Thiazolidine-2-Thione [chemball.com]

- 4. N-Methyl-2-thiazolidinethione - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolidine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Methyl-1,3-thiazolidine-2-thione

Introduction: Unveiling a Versatile Heterocycle

4-Methyl-1,3-thiazolidine-2-thione is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural framework, characterized by a five-membered ring containing sulfur and nitrogen atoms, a methyl group at the fourth position, and a thione group, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and burgeoning applications for researchers, scientists, and professionals in drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1437-89-4 |

| Molecular Formula | C4H7NS2 |

| Molecular Weight | 133.23 g/mol |

| InChI Key | OUIAITHYQOIRPM-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of 1,3-thiazolidine-2-thiones is a well-established area of organic chemistry, with several methodologies available. The most prevalent and efficient route to this compound involves the cyclization of a corresponding β-amino alcohol with carbon disulfide.

A general and widely adopted protocol for the synthesis of thiazolidine-2-thiones involves the reaction of β-amino alcohols with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the desired thiazolidine-2-thione. The reaction is often facilitated by a base. Microwave-assisted synthesis has also been reported as an efficient method for producing these compounds with improved yields and significantly reduced reaction times.

Experimental Protocol: General Synthesis of Thiazolidine-2-thiones

A representative procedure for the synthesis of a thiazolidine-2-thione, which can be adapted for this compound by using the appropriate amino alcohol precursor, is as follows:

-

To a solution of the chosen β-amino alcohol in a suitable solvent (e.g., ethanol, DMSO), a base (e.g., potassium hydroxide, triethylamine) is added.

-

Carbon disulfide is then added dropwise to the reaction mixture at a controlled temperature.

-

The reaction is stirred for a specified period, often at room temperature or with gentle heating, to facilitate the formation of the dithiocarbamate intermediate.

-

The reaction mixture is then heated to induce intramolecular cyclization, leading to the formation of the thiazolidine-2-thione ring.

-

Upon completion of the reaction, the product is isolated by extraction and purified using techniques such as recrystallization or column chromatography.

The choice of solvent and base can influence the reaction rate and yield. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent in microwave-assisted synthesis has been shown to be effective in the preparation of thiazolidine-2-thione chiral auxiliaries.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on closely related analogs and general principles of organic chemistry.

Predicted Physicochemical Properties

| Property | Value |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available. For comparison, the related N-Methyl-2-thiazolidinethione has a melting point of 68–69 °C.[1] |

| Solubility | Likely soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching of the methyl and methylene groups, and a strong absorption for the C=S (thione) group. A vapor phase IR spectrum for this compound is available in the SpectraBase database.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would provide signals corresponding to the proton on the nitrogen, the methine proton at the 4-position, the methylene protons at the 5-position, and the methyl protons.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the thione carbon (C=S), the methine carbon at the 4-position, the methylene carbon at the 5-position, and the methyl carbon. NMR data for this compound is available on SpectraBase for registered users.[2]

-

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (133.23 g/mol ), along with characteristic fragmentation patterns.

Applications in Drug Development and Research

The thiazolidine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[3] While specific biological activities of this compound are an active area of research, the broader class of thiazolidine-2-thiones and related thiazolidinones have shown significant potential.

1. Chiral Auxiliaries in Asymmetric Synthesis

Thiazolidine-2-thiones are valuable chiral auxiliaries in asymmetric synthesis. Their rigid ring structure and the presence of heteroatoms allow for effective stereocontrol in various chemical transformations, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.

2. Antimicrobial and Antifungal Agents

Derivatives of the thiazolidine scaffold have demonstrated potent antimicrobial and antifungal activities. For example, various 4-thiazolidinone derivatives have been synthesized and shown to be effective against a range of bacterial and fungal strains.[4][5][6] The thione functionality in this compound offers a modifiable site for the synthesis of new derivatives with potential antimicrobial properties.

3. Anticancer and Antidiabetic Potential

The related thiazolidine-2,4-dione core is a well-known pharmacophore in antidiabetic drugs like pioglitazone and rosiglitazone.[3] Furthermore, numerous studies have highlighted the anticancer properties of various thiazolidinone derivatives.[7][8] The structural similarity of this compound to these bioactive molecules suggests that it could serve as a valuable building block for the design and synthesis of novel therapeutic agents.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion and Future Perspectives

This compound is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its established synthesis and the known biological activities of the broader thiazolidine class of compounds make it an attractive scaffold for the development of novel chiral ligands and therapeutic agents. Further research into the specific biological profile of this compound and its derivatives is warranted and is anticipated to unveil new applications in drug discovery and materials science.

References

-

SpectraBase. 4-Methyl-thiazolidine-2-thione. Available from: [Link]

- Sabalpara, K., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Advanced Scientific Research, 16(05).

- Al-Juboori, A. A. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(10), 416-422.

- Ghashang, M., et al. (2013). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones.

- Yousif, H. J., & Mohsein, H. F. (2025). FT-IR spectral data (υ, cm-1) of thiazolidin-4-ones T1-T5.

- Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1641-1651.

- Kaur, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of the Serbian Chemical Society, 82(12), 1317-1342.

- Genc, B., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Future Medicinal Chemistry, 14(12), 869-883.

- Chauhan, A., & Sharma, D. K. (2013). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals.

- Ghandi, M., & Aryan, R. (2021). Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry, 11(3), 10584-10597.

- Kurbatov, S. V., et al. (2022).

- NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. In NIST Chemistry WebBook.

-

SpectraBase. 4-ISOPROPYL-THIAZOLIDINE-2-THIONE. Available from: [Link]

- Al-Obaidi, A. M. J., et al. (2019). Design, synthesis, and characterization of some novel thiazolidine-2,4-dione derivatives as antidiabetic agents.

- Kumar, A., et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Pharmaceuticals, 15(10), 1251.

- Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(8), 2135-2155.

- Wikipedia. (2023). N-Methyl-2-thiazolidinethione. In Wikipedia.

- Oniga, S., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Molecules, 21(2), 198.

- Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 114-142.

- Hassan, Z. S., et al. (2019). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. Journal of Global Pharma Technology, 11(11), 318-326.

- Kaplona, K., et al. (2020). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 25(23), 5726.

- Posa, V., et al. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Antibiotics, 10(11), 1332.

- PubChem. Thiazolidinedione.

- PubChem. 4-Thiazolidinone.

- NIST. 2-Thiazolidinethione. In NIST Chemistry WebBook.

- Cheméo. Chemical Properties of 2-Thiazolidinethione (CAS 96-53-7).

- Tripathi, A. C., et al. (2014). 4-Thiazolidinones: The advances continue…. European Journal of Medicinal Chemistry, 72, 52-77.

- Wikipedia. (2023). Thiazolidine. In Wikipedia.

- Kumar, D., et al. (2021).

- PubChem. (2r,4r)-2-Methyl-1,3-Thiazolidine-2,4-Dicarboxylic Acid.

- NIST. 2-Thiazolidinethione. In NIST Chemistry WebBook.

- NIST. 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. In NIST Chemistry WebBook.

Sources

- 1. N-Methyl-2-thiazolidinethione - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazolidine - Wikipedia [en.wikipedia.org]

- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Thiazolidinethione Scaffold: From a 19th Century Discovery to a Modern Arsenal in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The thiazolidinethione core, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has traversed a remarkable journey in the annals of organic and medicinal chemistry. From its initial discovery in the late 19th century to its prominent role in the development of blockbuster antidiabetic drugs and its current exploration as a versatile pharmacophore for a multitude of therapeutic targets, the story of thiazolidinethiones is one of serendipity, rational design, and ever-expanding biological significance. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazolidinethiones. It delves into the pivotal moments that have shaped our understanding of these molecules, from the seminal work of Marceli Nencki to the development of the "glitazone" class of drugs. Furthermore, this guide explores the burgeoning therapeutic landscape of thiazolidinethione derivatives beyond their established role in metabolic diseases, with a particular focus on their anticancer and antimicrobial activities. Detailed experimental protocols for the synthesis of the core scaffold and its functionalized derivatives are provided, alongside a critical analysis of their structure-activity relationships. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this privileged structural motif and its vast potential in modern medicine.

A Historical Odyssey: The Genesis of the Thiazolidinethione Core

The story of thiazolidinethiones begins in 1877 with the Polish physician and physiological chemist, Marceli Nencki. In his seminal work, "Ueber die Einwirkung von Chloressigsäure auf Rhodan-Ammonium" (On the effect of chloroacetic acid on ammonium thiocyanate), Nencki described the synthesis of a novel heterocyclic compound he named "Rhodaninsäure" or rhodanine.[1] This pioneering research laid the foundational stone for the entire class of compounds that would later be known as thiazolidinethiones.

The early explorations into rhodanine chemistry were primarily focused on understanding its fundamental reactivity and synthetic accessibility. For over a century, these compounds remained largely within the realm of academic curiosity. However, the 20th century witnessed a paradigm shift as the pharmacological potential of rhodanine derivatives began to be unveiled.

The Rise of the "Glitazones": Thiazolidinediones as Antidiabetic Agents

The major breakthrough that propelled thiazolidinethiones into the pharmaceutical spotlight was the discovery of their insulin-sensitizing properties. In the late 1970s, researchers at Takeda Pharmaceuticals in Japan were investigating clofibrate analogs for their lipid-lowering effects. This research serendipitously led to the discovery that certain thiazolidine derivatives exhibited glucose-lowering activity in diabetic animal models.[2][3]

This initial observation culminated in the identification of ciglitazone in 1982, the first-generation thiazolidinedione (TZD) that demonstrated significant antihyperglycemic effects.[2][4] Although ciglitazone itself was never marketed due to toxicity concerns, it served as a crucial prototype for the development of a new class of antidiabetic drugs that would come to be known as the "glitazones."[4][5]

The subsequent years saw the development and launch of several TZD drugs:

-

Troglitazone (Rezulin®): The first TZD to be approved for clinical use in 1997, it was later withdrawn from the market due to concerns of severe liver toxicity.[6]

-

Rosiglitazone (Avandia®): Introduced in 1999, its use was later restricted due to concerns about cardiovascular side effects.[7]

-

Pioglitazone (Actos®): Also launched in 1999, it became a widely prescribed antidiabetic medication.[7]

Mechanism of Action: The PPARγ Connection

The primary mechanism of action of the glitazones as insulin sensitizers was elucidated to be their potent agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.

Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This intricate signaling cascade results in:

-

Enhanced Insulin Sensitivity: Increased glucose uptake in peripheral tissues, such as muscle and adipose tissue.

-

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can store free fatty acids, thereby reducing their circulating levels.

-

Modulation of Adipokines: Alteration of the secretion of hormones from adipose tissue, such as adiponectin, which has insulin-sensitizing effects.

Caption: Anticancer mechanisms of thiazolidinethiones.

Table 1: Anticancer Activity of Selected Thiazolidinethione Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Rhodanine Derivative 1 | MCF-7 (Breast) | 7.78 | [8] |

| Rhodanine Derivative 2 | HCT-116 (Colon) | 5.77 | [8] |

| Rhodanine Derivative 3 | A549 (Lung) | 1.23 | [4] |

| Glitazone Analog A | PC-3 (Prostate) | 15.2 | [6] |

| Glitazone Analog B | HeLa (Cervical) | 20.0 | [4] |

| Compound 19e | MDA-MB-231 (Breast) | 0.97 | [6] |

| Compound 6 | HepG2 (Liver) | 0.21 | [9] |

| Compound 6 | A549 (Lung) | 1.7 | [9] |

| Compound 20 | Caco-2 (Colorectal) | 2 | [10] |

| Compound 21 | HepG2 (Liver) | 0.53 | [10] |

| Compound 47 | MCF-7 (Breast) | 1.02 | [10] |

Thiazolidinethiones as Antimicrobial Agents

The thiazolidinone scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi. [10][11] 3.2.1. Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

One of the key mechanisms underlying the antibacterial activity of certain thiazolidinones is the inhibition of MurB, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. [12][13][14]Peptidoglycan is an essential component of the bacterial cell wall, and its disruption leads to cell lysis and death.

MurB (UDP-N-acetylenolpyruvylglucosamine reductase) catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid. Thiazolidinone inhibitors are thought to act as mimics of the diphosphate moiety of the natural substrate, thereby blocking the active site of the enzyme and halting peptidoglycan synthesis. [13][15]

Caption: Antimicrobial mechanism of thiazolidinones via MurB inhibition.

Table 2: Antimicrobial Activity of Selected Thiazolidinethione Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazolidinone Derivative A | Staphylococcus aureus | 1.9 | [11] |

| Thiazolidinone Derivative B | Escherichia coli | 1.6 | [11] |

| Thiazolidinone Derivative C | Pseudomonas aeruginosa | 0.56 | [11] |

| Thiazolidinone Derivative D | Candida albicans | 8.8 | [11] |

| Compound A2 | Bacillus subtilis | 31.25 | [15] |

| Compound A5 | Staphylococcus aureus | 31.25 | [15] |

| TD-H2-A | Staphylococcus aureus | 6.3-25.0 | [16] |

| Compound 5 | Staphylococcus aureus | 8-60 | [13] |

| Compound 5 | Escherichia coli | 15-60 | [13] |

| Compound 5 | Candida albicans | 15-30 | [12] |

Synthetic Strategies: Building the Thiazolidinethione Core and its Derivatives

The versatility of the thiazolidinethione scaffold is matched by the diversity of synthetic routes available for its construction and functionalization.

Synthesis of the 2,4-Thiazolidinedione Core

A classic and widely used method for the synthesis of the 2,4-thiazolidinedione core involves the condensation of thiourea with an α-haloacetic acid, typically chloroacetic acid. [2][17] Experimental Protocol: Synthesis of 2,4-Thiazolidinedione from Thiourea and Chloroacetic Acid [18]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and chloroacetic acid (1 equivalent) in water.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon cooling, the 2,4-thiazolidinedione product will crystallize out of the solution as white, needle-like crystals.

-

Isolation and Purification: Collect the crystals by vacuum filtration and wash with cold water to remove any remaining acid. The product can be further purified by recrystallization from ethanol.

Caption: Synthesis of the 2,4-thiazolidinedione core.

Knoevenagel Condensation for 5-Ylidene Derivatives

A key reaction for the functionalization of the 2,4-thiazolidinedione core is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the thiazolidinedione ring with an aldehyde or ketone, typically in the presence of a base catalyst, to yield a 5-ylidene derivative.

Experimental Protocol: Knoevenagel Condensation of 2,4-Thiazolidinedione with an Aromatic Aldehyde

-

Reaction Setup: In a suitable solvent such as ethanol or polyethylene glycol (PEG), dissolve 2,4-thiazolidinedione (1 equivalent) and the desired aromatic aldehyde (1 equivalent).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine, DABCO, or even baker's yeast.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

-

Product Precipitation: Upon completion, the 5-arylidene-2,4-thiazolidinedione product often precipitates from the reaction mixture.

-

Isolation and Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent.

Caption: Knoevenagel condensation for 5-ylidene derivatives.

Conclusion and Future Perspectives

The journey of the thiazolidinethione scaffold, from its humble beginnings in Nencki's laboratory to its current status as a privileged structure in medicinal chemistry, is a testament to the power of chemical exploration and the often-unpredictable path of drug discovery. The initial success of the "glitazones" in treating type 2 diabetes has paved the way for a deeper understanding of the diverse biological activities of this versatile heterocyclic system.

The ongoing research into the anticancer and antimicrobial properties of thiazolidinethione derivatives is particularly exciting. The elucidation of both PPARγ-dependent and -independent mechanisms of action opens up new avenues for the design of more potent and selective therapeutic agents. The ability to fine-tune the biological activity through synthetic modifications of the core structure and its substituents offers immense potential for the development of novel drugs to address unmet medical needs.

As our understanding of the complex signaling pathways involved in disease continues to grow, the thiazolidinethione scaffold is poised to remain a central player in the quest for new and effective medicines. Future research will likely focus on the development of highly selective PPARγ modulators with improved safety profiles, the optimization of PPARγ-independent anticancer activities, and the exploration of novel antimicrobial targets. The rich history and ever-expanding potential of thiazolidinethiones ensure that this remarkable class of compounds will continue to be a source of inspiration and innovation for chemists and pharmacologists for years to come.

References

- Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. (2022).

- PPARγ-Independent Antitumor Effects of Thiazolidinediones. PMC - NIH.

- 153 Synthesis and anticancer evaluation of some Novel 4-thiazolidinedione deriv

- Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. NIH. (2023).

- Full article: An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. (2008).

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central. (2022).

- Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. PubMed. (2024).

- Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central.

- CN103554053A - Method for preparing 2,4-thiazolidinedione.

- 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB.

- IC50 values of all the 26 compounds tested with MTT assay Dose-response...

- Results of antifungal potency of the thiazolidinone deriv

- Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercal

- 4-thiazolidinones: novel inhibitors of the bacterial enzyme MurB. PubMed.

- SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.

- Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione deriv

- Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica.

- Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Prince Sattam bin Abdulaziz University - Pure Help Center.

- CN103554053A - Method for preparing 2,4-thiazolidinedione.

- 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. NIH.

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.

- A graph representing IC50 (µM) against (A549) cell line at compounds...

- Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evalu

- Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI.

- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv

- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI.

- Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous.

- Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous.

- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. (2022).

- 5-(4-Dimethylaminobenzylidene)rhodanine | 536-17-4. Benchchem.

- 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing).

- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. (2022).

- Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives.

- Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry (RSC Publishing).

- Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.

- Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast.

- Thiazolidinediones as anti-cancer agents. PMC - NIH.

- The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. PMC - PubMed Central. (2018).

- Thiazolidinedione. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]

- 4. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]

- 9. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | PPAR-γ Agonists As Antineoplastic Agents in Cancers with Dysregulated IGF Axis [frontiersin.org]

- 13. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to 4-Methyl-1,3-thiazolidine-2-thione: Molecular Structure, Stereochemistry, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-thiazolidine-2-thione is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the chiral center at the C4 position, make it a valuable building block for the development of novel therapeutic agents and asymmetric catalysts. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthetic methodologies, and spectroscopic characterization of this compound, offering a critical resource for researchers in the field.

Introduction: The Thiazolidine-2-thione Scaffold

The 1,3-thiazolidine-2-thione core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] This five-membered heterocyclic system, containing both sulfur and nitrogen atoms, exhibits a diverse range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The thione group at the C2 position and the potential for substitution at various points on the ring allow for fine-tuning of the molecule's steric and electronic properties, thereby influencing its interaction with biological targets. The introduction of a methyl group at the C4 position, as in this compound, imparts chirality to the molecule, opening avenues for the exploration of stereospecific interactions and activities.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₄H₇NS₂ and a molecular weight of 133.23 g/mol .[4] The core of the molecule is a five-membered thiazolidine ring.

| Property | Value | Source |

| Molecular Formula | C₄H₇NS₂ | [4] |

| Molecular Weight | 133.23 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 1437-89-4 | [5] |

| InChI | InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | [4] |

| SMILES | CC1CSC(=S)N1 | [4] |

The thiazolidine ring in related structures is nearly planar.[6] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the thione sulfur atom) allows for the formation of intermolecular hydrogen bonds, which can influence the crystal packing and solid-state properties of the compound.

The Critical Role of Stereochemistry

The presence of a methyl group at the C4 position renders this compound a chiral molecule, existing as a pair of enantiomers: (R)-4-Methyl-1,3-thiazolidine-2-thione and (S)-4-Methyl-1,3-thiazolidine-2-thione.

Caption: Conceptual workflow for enantioselective synthesis.

Chiral Separation

For racemic mixtures of this compound, chiral chromatography is the most effective method for separating the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed technique. [7] Experimental Protocol: Chiral HPLC Separation (General Approach)

-

Column Selection: A variety of chiral stationary phases can be screened, with polysaccharide-based columns (e.g., Chiralcel® OD-H) or macrocyclic glycopeptide-based columns (e.g., Astec® CHIROBIOTIC®) often providing good enantioselectivity for this class of compounds. [8][9]2. Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and isopropanol (e.g., 85:15 v/v). [8]The ratio can be optimized to achieve the best resolution.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point. [8]4. Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is generally used. [8]5. Optimization: To improve separation, parameters such as the mobile phase composition, flow rate, and column temperature can be systematically varied. [7]

Synthetic Methodologies

The synthesis of racemic this compound can be achieved through the cyclization of appropriate precursors. A common and straightforward method involves the reaction of 1-aminopropan-2-ol with carbon disulfide. [5] Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: To a solution of 1-aminopropan-2-ol in a suitable solvent such as ethanol, an equimolar amount of carbon disulfide is added dropwise at room temperature. The reaction is often carried out in the presence of a base to facilitate the formation of the dithiocarbamate intermediate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to promote intramolecular cyclization and the elimination of water.

-

Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of racemic this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at C4 (a multiplet), and the methylene protons at C5 (two diastereotopic multiplets). The N-H proton will likely appear as a broad singlet. The coupling between the C4 proton and the C5 protons, as well as the methyl protons, provides valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the C4 and C5 carbons of the thiazolidine ring, and the C2 thione carbon, which will be significantly downfield. [10]For instance, in related thiazolidine-4-one structures, the S-CH-N carbon appears in the range of 62-65 ppm, while the -CH₂-S carbon is observed between 33-35 ppm. [11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region.

-

C=S stretch (thione): A strong absorption band typically found in the range of 1020-1250 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

-

C-N stretch: An absorption in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 133.23. [4]Fragmentation patterns can provide further evidence for the proposed structure.

Applications in Drug Development and Research

This compound serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. [5]Its chiral nature makes it particularly useful in the development of enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even have undesirable side effects. The thiazolidine-2-thione moiety can act as a key pharmacophore or be modified to interact with specific biological targets. The broader class of thiazolidinones has been extensively investigated for a wide range of pharmacological activities, providing a strong rationale for the exploration of this compound derivatives in drug discovery programs. [1]

Conclusion

This compound is a chiral heterocyclic compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, stereochemistry, and synthetic routes is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering valuable insights and practical protocols for researchers working with this important molecule. Further investigations into the stereoselective synthesis and the distinct biological activities of its enantiomers are warranted to fully exploit its therapeutic potential.

References

-

Benchchem. This compound | High-Purity Reagent.

-

SIELC Technologies. Separation of 4-Thiazolidinone, 3-ethyl-5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-2-thioxo- on Newcrom R1 HPLC column.

-

Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. PMC.

-

Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.

-

4-Thiazolidinone- A New Profile of Various Pharmacological Activities. ResearchGate.

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI.

-

HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.

-

Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. New Journal of Chemistry (RSC Publishing).

-

An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate.

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. ResearchGate.

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

-

Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors. Biointerface Research in Applied Chemistry.

-

THIAZOLIDINE(504-78-9) 13C NMR spectrum. ChemicalBook.

-

4-Methyl-thiazolidine-2-thione - Optional[Vapor Phase IR] - Spectrum. SpectraBase.

-

Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC.

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.

-

The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. NIH.

-

SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.

-

Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central.

-

Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate.

-

4-Thiazolidinones: The advances continue…. ResearchGate.

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

-

2-Thiazolidinethione. NIST WebBook.

-

Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione. Biointerface Research in Applied Chemistry.

-

CHIRAL HPLC COLUMNS. Sigma-Aldrich.

-

Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase in HPLC. Sigma-Aldrich.

-

Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. ResearchGate.

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. THIAZOLIDINE(504-78-9) 13C NMR [m.chemicalbook.com]

- 11. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Methyl-1,3-thiazolidine-2-thione in Common Organic Solvents

Introduction

4-Methyl-1,3-thiazolidine-2-thione is a heterocyclic compound belonging to the thiazolidinone family. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active agents.[1][2] Understanding the solubility of this compound is a critical first step in any research pipeline, as it directly impacts reaction conditions for synthesis, formulation for biological screening, and the design of purification strategies.

This guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, we will first establish a theoretical framework to predict its solubility based on structural analysis. Subsequently, we will provide a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in any given organic solvent.

Pillar 1: Theoretical Principles & Predicted Solubility Profile

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound provides key insights into its expected behavior.

Molecular Structure Analysis:

-

Polar Features: The core 1,3-thiazolidine-2-thione ring contains a nitrogen atom and a thiocarbonyl group (C=S). These features introduce polarity and make the molecule a hydrogen bond acceptor.

-

Nonpolar Features: The single methyl group at the 4-position adds a degree of nonpolar, lipophilic character.

This duality suggests that this compound will exhibit moderate polarity. The LogP value (a measure of lipophilicity) for the related compound 4-Phenyl-1,3-thiazolidine-2-thione is 2.19, indicating a degree of lipophilicity.[4] We can infer a similar, though likely lower, lipophilicity for the 4-methyl analog.

Predicted Solubility:

-

High Solubility Expected in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can engage in dipole-dipole interactions with the polar ring system.

-

Moderate Solubility Expected in: Polar protic solvents such as Ethanol, Methanol, and Isopropanol. The ability to act as a hydrogen bond acceptor will facilitate dissolution, but the lack of a hydrogen bond donor site on the molecule may limit its solubility compared to polar aprotic solvents.

-

Low to Negligible Solubility Expected in: Nonpolar solvents like Hexane, Toluene, and Diethyl Ether. The overall polarity of the thiazolidinone core is likely too high to be overcome by the small methyl group, leading to poor miscibility with these solvents.

The following diagram illustrates the logical approach to predicting solubility based on solvent and solute properties.

Caption: Logical workflow for predicting solubility based on intermolecular forces.

Pillar 2: Experimental Determination of Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The Shake-Flask Method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[5][6] It is the standard recommended by the OECD (Organisation for Economic Co-operation and Development).[7]

Protocol: Saturated Shake-Flask Method

This protocol is designed to be a self-validating system to ensure that a true equilibrium state is reached and measured accurately.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or centrifuge tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation of the System:

-

Add an excess amount of this compound to a vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2 mL of the solvent.

-

Record the exact volume of the solvent added.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature is 25°C (298.15 K).

-

Agitate the mixture at a constant, moderate speed. The goal is to create a well-mixed slurry, not to vigorously stir in a way that could cause particle size reduction.

-

Allow the system to equilibrate for a minimum of 24 hours.[3] For some compounds, 48 to 72 hours may be necessary to ensure equilibrium is reached. It is advisable to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Causality Check: This step is crucial to avoid clogging the filter and to ensure you are sampling from a saturated solution, not a suspension.

-

-

Sample Collection and Preparation:

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Accurately weigh the collected filtrate. This allows for a precise calculation of the volume if density is known, or for preparing solutions by weight.

-

-

Quantification:

-

Prepare a precise dilution of the saturated filtrate using a calibrated volumetric flask and the same solvent. The dilution factor will depend on the expected solubility and the linear range of your analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculate the concentration in the original, undiluted filtrate.

-

The following diagram outlines the experimental workflow for this protocol.

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Pillar 3: Data Presentation & Influencing Factors

The results from the experimental protocol should be recorded systematically. Below is a template table for summarizing the findings.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Hexane | Nonpolar | 25 | e.g., Insoluble | ||

| Toluene | Nonpolar | 25 | |||

| Diethyl Ether | Nonpolar | 25 | |||

| Dichloromethane | Polar Aprotic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Ethyl Acetate | Polar Aprotic | 25 | |||

| DMF | Polar Aprotic | 25 | |||

| DMSO | Polar Aprotic | 25 | e.g., Very Soluble | ||

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Water | Polar Protic | 25 | e.g., Insoluble |

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature.[3] It is crucial to report the temperature at which any solubility measurement is performed.

-

Purity of Compound: Impurities can significantly alter the measured solubility. Using a highly purified sample is essential for accurate results.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is good practice to characterize the solid form used in the experiment.

Conclusion

References

- Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 13, 2026.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 13, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTION.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 13, 2026.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved January 13, 2026.

- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /.

- BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 13, 2026.

- CAS. (n.d.). Perfluorooctanoic acid. CAS Common Chemistry. Retrieved December 22, 2025.

- PubChem. (n.d.). 4-Ethyl-4-methyl-1,3-thiazolidine-2-thione.

- Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry.

- ResearchGate. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.

- Youssef, A. M., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.

- ResearchGate. (n.d.). 4-Thiazolidinones: The advances continue….

- Wikipedia. (n.d.). N-Methyl-2-thiazolidinethione.

- Chemsrc. (n.d.). 4-Phenyl-1,3-thiazolidine-2-thione | CAS#:1908-90-3. Retrieved August 27, 2025.

- Lesyk, R., et al. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central.

- Kumar, A., et al. (n.d.).

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 4-Phenyl-1,3-thiazolidine-2-thione | CAS#:1908-90-3 | Chemsrc [chemsrc.com]

- 5. enfo.hu [enfo.hu]

- 6. bioassaysys.com [bioassaysys.com]

- 7. govinfo.gov [govinfo.gov]

Methodological & Application

Synthesis of "4-Methyl-1,3-thiazolidine-2-thione" experimental protocol

Application Note & Protocol

Synthesis of 4-Methyl-1,3-thiazolidine-2-thione: A Detailed Experimental Protocol and Mechanistic Overview

Abstract

The 1,3-thiazolidine-2-thione scaffold is a privileged heterocyclic motif integral to medicinal chemistry and organic synthesis, exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a key derivative in this class. The procedure is based on the classical and reliable cyclocondensation reaction between 1-amino-2-propanol and carbon disulfide. We delve into the causality behind experimental choices, provide a step-by-step methodology, and offer insights into the reaction mechanism, safety considerations, and product characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing this valuable compound.

Principle and Reaction Mechanism

The synthesis of this compound is achieved through a two-step, one-pot reaction. The core principle involves the nucleophilic addition of an amine to carbon disulfide to form a dithiocarbamate intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.

Mechanism Deep Dive:

-

Formation of the Dithiocarbamate Intermediate: The synthesis initiates with the nucleophilic attack of the primary amine group of 1-amino-2-propanol on the electrophilic carbon atom of carbon disulfide (CS₂).[3][4] This reaction is typically performed in the presence of a base, such as potassium hydroxide (KOH), which facilitates the formation of the dithiocarbamate salt. This salt exists in equilibrium with its corresponding dithiocarbamic acid.

-

Intramolecular Cyclization & Dehydration: The crucial ring-forming step involves an acid-catalyzed intramolecular cyclization. Upon acidification, the hydroxyl group of the dithiocarbamate intermediate is protonated, converting it into a good leaving group (water). Subsequently, one of the nucleophilic sulfur atoms attacks the carbon bearing the activated hydroxyl group, leading to the closure of the five-membered ring and the elimination of a water molecule. This dehydration-cyclization cascade is the key to forming the stable thiazolidine-2-thione ring system.

Mechanistic Pathway

Caption: Step-by-step experimental workflow for the synthesis process.

Results and Characterization

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Product Name | This compound |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₄H₇NS₂ |

| Molar Mass | 133.24 g/mol |

| Expected Yield | 65-75% |

| Melting Point | 70-73 °C [5] |

Spectroscopic Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

-